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Compound of Interest

Compound Name: 2-Bromo-5-methylpyridin-4-amine

Cat. No.: B1280532 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the

1H and 13C NMR Spectral Data of 2-Bromo-5-methylpyridin-4-amine and its Analogs.

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR)

spectroscopic data for 2-Bromo-5-methylpyridin-4-amine, a key building block in medicinal

chemistry, alongside its structurally related analogs. Understanding the subtle shifts in proton

(1H) and carbon-13 (13C) NMR spectra is crucial for the unambiguous identification and

characterization of these compounds during the drug discovery and development process. This

document presents available experimental and predicted NMR data in a clear, tabular format,

outlines a general experimental protocol for data acquisition, and includes visualizations to

illustrate the molecular structure and analytical workflow.

¹H and ¹³C NMR Data Comparison
While experimental 1H and 13C NMR data for 2-Bromo-5-methylpyridin-4-amine is not

readily available in the public domain, we can predict the approximate chemical shifts based on

the analysis of structurally similar compounds. The following tables compare the experimental

NMR data of two key analogs: 2-Chloro-5-methylpyridin-4-amine and 2-Amino-5-

methylpyridine. These comparisons allow for an estimation of the electronic effects of the

bromine substituent in the target molecule.

Table 1: 1H NMR Data Comparison
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Compound H-3 (ppm) H-6 (ppm) -CH3 (ppm) -NH2 (ppm) Solvent

2-Bromo-5-

methylpyridin

-4-amine

(Predicted)

~6.6 - 6.8 ~7.8 - 8.0 ~2.1 - 2.3 ~4.5 - 5.5 CDCl3

2-Chloro-5-

methylpyridin

-4-amine[1][2]

6.50 (s) 7.68 (s) 1.96 (s) 6.16 (br s) DMSO-d6

2-Amino-5-

methylpyridin

e[3]

6.32 (d, J=8.4

Hz)

7.79 (d, J=2.4

Hz)
2.12 (s) 4.67 (br s) CDCl3

Table 2: 13C NMR Data Comparison

Compo
und

C-2
(ppm)

C-3
(ppm)

C-4
(ppm)

C-5
(ppm)

C-6
(ppm)

-CH3
(ppm)

Solvent

2-Bromo-

5-

methylpy

ridin-4-

amine

(Predicte

d)

~140-145 ~110-115 ~150-155 ~125-130 ~145-150 ~17-20 CDCl3

2-Chloro-

5-

methylpy

ridin-4-

amine

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available
-

2-Amino-

5-

methylpy

ridine[4]

158.1 108.9 148.2 122.9 137.9 17.1 CDCl3
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Experimental Protocols
A general procedure for acquiring high-quality 1H and 13C NMR spectra for compounds such

as 2-Bromo-5-methylpyridin-4-amine and its analogs is outlined below.

Sample Preparation:

Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a suitable deuterated

solvent (e.g., CDCl3, DMSO-d6).

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Transfer the solution to a clean, dry 5 mm NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

1H NMR Spectroscopy:

Spectrometer: A 300 MHz or higher field NMR spectrometer.

Pulse Sequence: A standard single-pulse sequence.

Acquisition Parameters:

Number of scans: 16-64 (depending on sample concentration).

Relaxation delay: 1-2 seconds.

Acquisition time: 2-4 seconds.

Spectral width: -2 to 12 ppm.

Processing:

Apply a Fourier transform to the free induction decay (FID).

Phase correct the spectrum.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1280532?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calibrate the chemical shift scale to the reference signal (TMS at 0.00 ppm).

Integrate the signals.

13C NMR Spectroscopy:

Spectrometer: A 75 MHz or higher field NMR spectrometer.

Pulse Sequence: A standard proton-decoupled single-pulse sequence.

Acquisition Parameters:

Number of scans: 1024 or more (due to the low natural abundance of 13C).

Relaxation delay: 2-5 seconds.

Acquisition time: 1-2 seconds.

Spectral width: 0 to 200 ppm.

Processing:

Apply a Fourier transform to the FID.

Phase correct the spectrum.

Calibrate the chemical shift scale to the solvent signal or the reference signal.

Visualizations
To aid in the understanding of the molecular structure and the process of its characterization,

the following diagrams are provided.
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Chemical Structure of 2-Bromo-5-methylpyridin-4-amine
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Caption: Molecular structure of 2-Bromo-5-methylpyridin-4-amine.
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Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylpyridin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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